2-amino-N,N-dimethylethanesulfonamide

Lipophilicity Drug-likeness Membrane permeability

Sourcing a bifunctional sulfonamide building block that combines a nucleophilic primary amine with a polar dimethylsulfamoyl group? Generic analogs lack the dual reactivity essential for Tauromustine API synthesis. 2-Amino-N,N-dimethylethanesulfonamide delivers: • Dual reactivity: primary amine (pKa ~8.11) + N,N-dimethylsulfonamide (LogP 0.62) on an ethylene spacer • Validated starting material for Phase III Tauromustine (TCNU) nitrosourea synthesis • Crystalline solid compatible with automated solid dispensing and inert-atmosphere storage Supplied with batch-specific CoA (NMR, HPLC, GC). Specify residual solvent analysis for in vivo studies.

Molecular Formula C4H12N2O2S
Molecular Weight 152.22 g/mol
CAS No. 91893-70-8
Cat. No. B1287365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N-dimethylethanesulfonamide
CAS91893-70-8
Molecular FormulaC4H12N2O2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)CCN
InChIInChI=1S/C4H12N2O2S/c1-6(2)9(7,8)4-3-5/h3-5H2,1-2H3
InChIKeyRTVWJWNJHGNHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N,N-dimethylethanesulfonamide: Physicochemical & Procurement Profile


2-Amino-N,N-dimethylethanesulfonamide (CAS 91893-70-8), also referred to as 2-(dimethylsulfamoyl)ethylamine or ADOSA, is a bifunctional sulfonamide building block bearing a primary aliphatic amine at the 2-position and an N,N-dimethylated sulfonamide group . With a molecular formula of C₄H₁₂N₂O₂S and a molecular weight of 152.22 g·mol⁻¹, it is supplied as a white crystalline solid with vendor-specified purities typically ranging from 95% to 97% . The compound is classified as a research intermediate for organic synthesis and pharmaceutical development, notably serving as a key precursor in the manufacture of Tauromustine (TCNU), a taurine-based nitrosourea antineoplastic agent that advanced to Phase III clinical evaluation [1]. Its dual functionality—a nucleophilic primary amine coupled with a polar dimethylsulfamoyl moiety—distinguishes it from simpler sulfonamide analogs that lack either reactive handle.

1 Sulfonamide building block with primary amine for amide coupling, urea formation, and reductive amination workflows.
2 Pharmaceutical intermediate for Tauromustine (Phase III-evaluated nitrosourea) synthesis; bifunctional architecture supports registered route fidelity.
3 Crystalline solid format compatible with gravimetric dispensing, solid-phase synthesis automation, and inert-atmosphere storage.

Why 2-Amino-N,N-dimethylethanesulfonamide Cannot Be Replaced by Analogs


The ethanesulfonamide chemical space contains multiple structurally similar compounds that differ subtly yet consequentially in their substitution pattern, and these differences preclude straightforward interchangeability in synthesis or screening workflows. 2-Amino-N,N-dimethylethanesulfonamide combines three critical features within a single low-molecular-weight scaffold: a terminal primary amine (pKa ~8.11, predicted), an N,N-dimethylsulfonamide group (LogP ~0.62), and an ethylene spacer . Removal of the N,N-dimethyl groups yields 2-aminoethanesulfonamide (CAS 4378-70-5), which exhibits a markedly higher LogP of ~1.52, a higher polar surface area (PSA 94.56 vs. 71.78 Ų), and substantially greater aqueous solubility (~209 g/L) . Conversely, omission of the primary amine produces N,N-dimethylethanesulfonamide (CAS 6338-68-7), a liquid at ambient temperature (density 1.11 g/cm³, boiling point 186.7 °C) that entirely lacks the nucleophilic amino handle essential for amide coupling, urea formation, or reductive amination steps . These divergent physicochemical and reactivity profiles mean that assay results, synthetic yields, and pharmacokinetic parameters obtained with one analog do not reliably translate to another. The quantitative evidence in Section 3 substantiates why each comparator fails to replicate the target compound's performance in documented use cases.

! Des-amino analog (N,N-dimethylethanesulfonamide) lacks the primary amine handle; urea bond formation and reductive amination steps may not transfer.
! Non-dimethylated analog (2-aminoethanesulfonamide) shifts LogP by ~0.9 units and doubles H-bond donor count; pharmacokinetic and formulation profiles may diverge.
! Hydrochloride salt form introduces a salt-breaking step and may alter stoichiometric control; free base with CoA documentation supports direct use in synthesis workflows.

2-Amino-N,N-dimethylethanesulfonamide: Quantitative Differentiation vs. Analogs


Lipophilicity Comparison: vs. 2-Aminoethanesulfonamide

The target compound exhibits a predicted LogP of 0.62, approximately 2.5-fold lower (more hydrophilic) than 2-aminoethanesulfonamide (CAS 4378-70-5, LogP 1.52) [1]. This 0.90 log-unit difference corresponds to an ~8-fold difference in octanol-water partition coefficient, positioning the target compound closer to the optimal Lipinski LogP range (0–3) for oral bioavailability while retaining sufficient hydrophilicity for aqueous formulation. The lower LogP is driven by the polar N,N-dimethylsulfonamide group replacing the primary sulfonamide –NH₂ of the comparator, simultaneously reducing hydrogen-bond donor count from 2 to 1 .

Lipophilicity
Cross-study comparable
Target LogP 0.62 vs. Comparator LogP 1.52. ΔLogP = −0.90 (~8-fold lower partition coefficient).
Supports aqueous formulation and permeability review.
In silico prediction; class-level sulfonamide context.
Lipophilicity Drug-likeness Membrane permeability

Physical State: Solid vs. Liquid Handling Implications

2-Amino-N,N-dimethylethanesulfonamide is a white crystalline solid at ambient temperature (recommended storage: 2–8 °C under inert gas) , whereas its des-amino analog N,N-dimethylethanesulfonamide (CAS 6338-68-7) is a liquid at 20 °C with a density of 1.11 g/cm³, a boiling point of 186.7 °C, and a flash point of 66.7 °C . The solid physical form of the target compound enables gravimetric dispensing with analytical balance precision (±0.1 mg), which is critical for stoichiometric control in parallel synthesis and medicinal chemistry workflows. In contrast, the liquid comparator requires volumetric handling, introduces hygroscopicity and vapor pressure considerations (0.7 mmHg at 25 °C), and cannot be stored under the same standard laboratory conditions without risk of evaporation or contamination .

Physical State
Cross-study comparable
Target: white crystalline solid (boiling point ~244.6 °C). Comparator: liquid, boiling point 186.7 °C, vapor pressure 0.7 mmHg.
Solid form supports automated dispensing and storage stability.
Handling and volatility context may differ significantly for liquid analog.
Physical state Formulation Weighing accuracy

Polar Surface Area & H-Bond Donor Count Impact

The target compound exhibits a predicted topological polar surface area (TPSA) of 71.78 Ų and a hydrogen-bond donor (HBD) count of 1 (the primary amine) . In comparison, the non-dimethylated analog 2-aminoethanesulfonamide (CAS 4378-70-5) has a TPSA of 94.56 Ų and an HBD count of 2 (primary amine + primary sulfonamide –NH₂) [1]. This 22.78 Ų reduction in TPSA and halving of the HBD count place the target compound closer to established thresholds for oral bioavailability (TPSA < 140 Ų) and CNS penetration (TPSA < 60–90 Ų), although the target still exceeds the stringent CNS cutoff. The dimethylation of the sulfonamide nitrogen eliminates one hydrogen-bond donor, which directly reduces desolvation penalty during passive membrane transit .

Polar Surface Area
Cross-study comparable
Target TPSA 71.78 Ų, HBD 1 vs. Comparator TPSA 94.56 Ų, HBD 2. ΔTPSA = −22.78 Ų.
Supports oral bioavailability and CNS exposure model interpretation.
In silico TPSA and HBD count; review against experimental permeability data.
Polar surface area Blood-brain barrier Oral bioavailability

Synthetic Utility: Tauromustine Synthesis Intermediate

2-Amino-N,N-dimethylethanesulfonamide (designated as Compound I in the published synthetic route) serves as the unambiguous starting material for Tauromustine (TCNU, CAS 85977-49-7), a taurine-based nitrosourea that completed Phase III clinical trials in glioblastoma and anaplastic astrocytoma [1][2]. The registered synthesis proceeds via condensation of N,N-dimethyl-2-aminoethanesulfonamide (I) with 2-chloroethyl isocyanate (II) in CHCl₃ with triethylamine to yield 1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]urea (III), followed by nitrosation with NaNO₂, N₂O₄, or NOCl in acetic acid-acetic anhydride [1]. Neither 2-aminoethanesulfonamide (CAS 4378-70-5) nor N,N-dimethylethanesulfonamide (CAS 6338-68-7) can substitute in this pathway: the former would produce a different urea intermediate with altered reactivity at the nitrosation step, while the latter lacks the primary amine required for urea bond formation. The target compound's bifunctional architecture—simultaneously providing the dimethylsulfamoyl pharmacophore and the aminoethyl linker—is structurally encoded into the final drug substance (Tauromustine: 2-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-N,N-dimethylethanesulfonamide) [2].

Synthetic Utility
Direct head-to-head
Registered starting material for Tauromustine (TCNU) synthesis. Comparator analogs are chemically incompetent for the two-step urea formation + nitrosation sequence.
Essential for structural fidelity in Phase III-evaluated API route.
Published synthetic route; analog substitution leads to different API structure.
Drug intermediate Nitrosourea Antineoplastic Registered synthetic route

Vendor Analytical Documentation & Batch QC Traceability

Commercially available batches of 2-amino-N,N-dimethylethanesulfonamide are supplied with vendor-verified purity specifications ranging from 95% (AKSci) to 96% (Combi-Blocks/Fisher Scientific, Bidepharm) and up to 97% for the hydrochloride salt form . Bidepharm provides batch-specific analytical data including NMR, HPLC, and GC certificates of analysis (CoA) , while AKSci offers downloadable SDS and CoA upon request with full quality assurance traceability . In contrast, the closest liquid comparator N,N-dimethylethanesulfonamide (CAS 6338-68-7) is also available at 95–97% purity but in a physical form (liquid) that complicates purity assessment by standard solid-state techniques and may require separate analytical method development . The hydrochloride salt of the target compound (CAS 91893-69-5) is available through Sigma-Aldrich's AldrichCPR collection, though without vendor-collected analytical data , making the free base from suppliers offering full CoA documentation the preferred procurement option for regulated environments.

Vendor QC
Supporting evidence
Free base purity 95–96% with orthogonal CoA (NMR, HPLC, GC). Hydrochloride salt: up to 97% without vendor-collected analytical data.
Batch-level CoA supports procurement for regulated research workflows.
Documentation availability may vary by supplier; request batch-specific CoA.
Quality control Certificate of Analysis Purity specification Procurement compliance

2-Amino-N,N-dimethylethanesulfonamide: Procurement Application Scenarios


Tauromustine & Taurine-Based Nitrosourea Synthesis

The target compound is the registered starting material for Tauromustine (TCNU), a Phase III-evaluated nitrosourea for glioblastoma and anaplastic astrocytoma [1]. The synthesis exploits both functional groups: the primary amine condenses with 2-chloroethyl isocyanate to form the urea linkage, while the N,N-dimethylsulfonamide moiety is retained in the final API structure. No generic sulfonamide building block can substitute in this pathway—2-aminoethanesulfonamide would alter the pharmacophore, and N,N-dimethylethanesulfonamide cannot form the requisite urea bond [1]. Organizations developing Tauromustine follow-on candidates or sustained-release formulations (e.g., antitumor gel injections) should procure the target compound as the only synthetic entry point to this chemotype.

Medicinal Chemistry Libraries with Optimized Lipophilicity

With a LogP of 0.62 (vs. 1.52 for non-dimethylated analog) and a single H-bond donor (vs. two for 2-aminoethanesulfonamide), the target compound occupies a favorable physicochemical space for oral bioavailability optimization [1]. Its TPSA of 71.78 Ų places it closer to CNS drug-like space than the comparator (94.56 Ų). Parallel synthesis libraries incorporating this scaffold as a sulfonamide capping group or amine-containing linker benefit from reduced desolvation penalty and improved membrane permeability predictions relative to primary sulfonamide congeners.

High-Throughput Synthesis & Compound Management

The crystalline solid physical form (vs. liquid comparator N,N-dimethylethanesulfonamide, density 1.11 g/cm³, vapor pressure 0.7 mmHg at 25 °C) makes the target compound compatible with standard solid-dispensing robotics, analytical microbalance weighing, and inert-atmosphere storage at 2–8 °C [1]. Procurement for HTS and DNA-encoded library (DEL) synthesis platforms should prioritize the solid free base over liquid analogs to minimize volatile losses and ensure stoichiometric accuracy across thousands of parallel reactions.

GLP Toxicology & cGMP Intermediate Qualification

The availability of the target compound at 95–96% purity with orthogonal CoA documentation (NMR, HPLC, GC) from multiple established vendors (AKSci, Combi-Blocks/Fisher Scientific, Bidepharm) supports regulatory compliance in GLP toxicology batch preparation and cGMP intermediate qualification [1]. The free base form avoids the additional salt-breaking step required when using the hydrochloride (CAS 91893-69-5), which can introduce variability in neutralization equivalents. Procurement should specify batch-level CoA inclusion and request residual solvent analysis when the compound is intended for in vivo studies.

Application
Selection Property
Validation Focus
Tauromustine pathway synthesis
Bifunctional amine-sulfonamide architecture
Synthetic route fidelity review
Medicinal chemistry libraries
LogP 0.62, TPSA 71.78 Ų, single HBD
Physicochemical property and permeability assessment
High-throughput synthesis
Crystalline solid, stable at 2–8 °C
Solid-dispensing robot compatibility
GLP toxicology batch preparation
Multi-technique CoA documentation
Batch-level purity and residual solvent review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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